molecular formula C23H23N3O4 B11339700 2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide

2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B11339700
M. Wt: 405.4 g/mol
InChI Key: OAOOONBMEHVTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-NITROPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenoxy group, a propan-2-yl phenyl group, and a pyridin-2-yl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NITROPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Nitration: Introduction of the nitro group into the phenoxy ring.

    Alkylation: Attachment of the propan-2-yl group to the phenyl ring.

    Amidation: Formation of the amide bond between the acetyl group and the pyridin-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-NITROPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenoxy and pyridinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong bases or acids as catalysts.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy or pyridinyl derivatives.

Scientific Research Applications

2-(2-NITROPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-NITROPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and pyridinyl groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrophenoxy)-N-(phenylmethyl)-N-(pyridin-2-yl)acetamide
  • 2-(2-Nitrophenoxy)-N-{[4-(methyl)phenyl]methyl}-N-(pyridin-2-yl)acetamide

Uniqueness

2-(2-NITROPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-(2-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H23N3O4/c1-17(2)19-12-10-18(11-13-19)15-25(22-9-5-6-14-24-22)23(27)16-30-21-8-4-3-7-20(21)26(28)29/h3-14,17H,15-16H2,1-2H3

InChI Key

OAOOONBMEHVTAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.